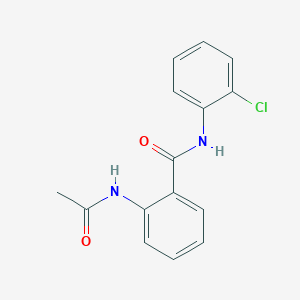
2-acetamido-N-(2-chlorophenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-acetamido-N-(2-chlorophenyl)benzamide, also known as N-(2-chlorophenyl)-2-(acetylamino)benzamide, is a chemical compound that belongs to the class of benzamide derivatives. It is widely used in scientific research for its various applications, including its potential as an anticancer agent.
科学研究应用
2-acetamido-2-acetamido-N-(2-chlorophenyl)benzamide(2-chlorophenyl)benzamide has been extensively studied for its potential as an anticancer agent. It has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell proliferation. In addition to its anticancer properties, 2-acetamido-2-acetamido-N-(2-chlorophenyl)benzamide(2-chlorophenyl)benzamide has also been investigated for its antimicrobial, anti-inflammatory, and neuroprotective activities.
作用机制
The mechanism of action of 2-acetamido-2-acetamido-N-(2-chlorophenyl)benzamide(2-chlorophenyl)benzamide involves its inhibition of HDAC activity. HDACs are enzymes that remove acetyl groups from histone proteins, leading to a more compact chromatin structure and reduced gene expression. In cancer cells, HDACs are often overexpressed, leading to increased cell proliferation and survival. 2-acetamido-2-acetamido-N-(2-chlorophenyl)benzamide(2-chlorophenyl)benzamide inhibits HDAC activity, leading to increased acetylation of histone proteins and altered gene expression, ultimately resulting in apoptosis of cancer cells.
Biochemical and Physiological Effects:
2-acetamido-2-acetamido-N-(2-chlorophenyl)benzamide(2-chlorophenyl)benzamide has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of HDAC activity, it has been shown to induce oxidative stress, activate the p53 tumor suppressor pathway, and inhibit the activity of the proteasome, a cellular complex involved in protein degradation. These effects contribute to its anticancer properties and may also be responsible for its other biological activities.
实验室实验的优点和局限性
One advantage of using 2-acetamido-2-acetamido-N-(2-chlorophenyl)benzamide(2-chlorophenyl)benzamide in lab experiments is its specificity for HDAC inhibition. Unlike other HDAC inhibitors, which can inhibit multiple HDAC isoforms, 2-acetamido-2-acetamido-N-(2-chlorophenyl)benzamide(2-chlorophenyl)benzamide primarily targets HDAC1 and HDAC3, making it a useful tool for studying the specific functions of these enzymes. However, one limitation of using 2-acetamido-2-acetamido-N-(2-chlorophenyl)benzamide(2-chlorophenyl)benzamide is its relatively low solubility in water, which can make it difficult to work with in some experiments.
未来方向
There are many potential future directions for research on 2-acetamido-2-acetamido-N-(2-chlorophenyl)benzamide(2-chlorophenyl)benzamide. One area of interest is its potential as a combination therapy with other anticancer agents. It has been shown to enhance the activity of certain chemotherapy drugs, suggesting that it may be useful in combination with other treatments. Another area of interest is its potential as a neuroprotective agent. It has been shown to protect neurons from oxidative stress and may have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, further research is needed to fully understand the mechanism of action of 2-acetamido-2-acetamido-N-(2-chlorophenyl)benzamide(2-chlorophenyl)benzamide and its potential therapeutic applications in various disease states.
合成方法
The synthesis of 2-acetamido-2-acetamido-N-(2-chlorophenyl)benzamide(2-chlorophenyl)benzamide is a multi-step process that involves the reaction of 2-chloroaniline with acetic anhydride to form 2-acetamido-N-(2-chlorophenyl)benzamide(2-chlorophenyl)acetamide. This intermediate is then reacted with 2-aminobenzamide in the presence of a catalyst to form the final product, 2-acetamido-2-acetamido-N-(2-chlorophenyl)benzamide(2-chlorophenyl)benzamide. The purity and yield of the final product can be improved by recrystallization.
属性
IUPAC Name |
2-acetamido-N-(2-chlorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2/c1-10(19)17-13-8-4-2-6-11(13)15(20)18-14-9-5-3-7-12(14)16/h2-9H,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUKUWUCTSTTQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)-(4-methylpiperazin-1-yl)methanone](/img/structure/B7464033.png)
![6-chloro-N-cyclohexyl-N-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B7464034.png)
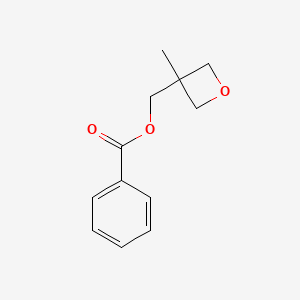
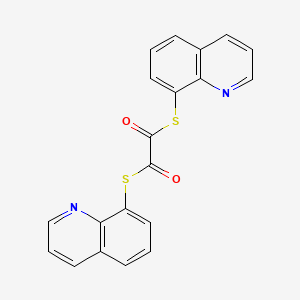

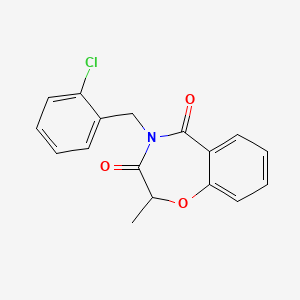
![2-[(4-methylphenyl)sulfonylamino]-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)benzamide](/img/structure/B7464065.png)
![7-methyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B7464072.png)
![N-(3-morpholin-4-ylpropyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7464085.png)
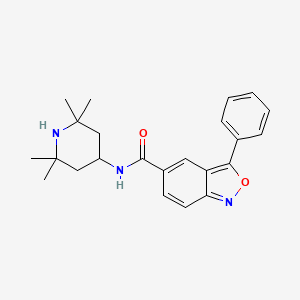
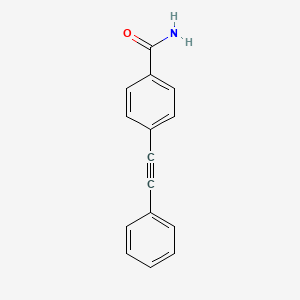
![N-[4-(morpholin-4-ylmethyl)phenyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B7464109.png)
![N-(cyclopropylcarbamoyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide](/img/structure/B7464123.png)
